molecular formula C18H14ClN3O2 B2979901 N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-4-methylbenzenecarboxamide CAS No. 338413-26-6

N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-4-methylbenzenecarboxamide

Cat. No. B2979901
CAS RN: 338413-26-6
M. Wt: 339.78
InChI Key: JNTATIBQAWJCSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-4-methylbenzenecarboxamide” is a chemical compound with the IUPAC name N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-methoxybenzenesulfonamide . It has a molecular weight of 391.83 and is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H14ClN3O4S/c1-24-13-4-6-14(7-5-13)26(22,23)21-12-3-8-16(15(18)11-12)25-17-19-9-2-10-20-17/h2-11,21H,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 391.83 . It is a solid and its density is 1.4±0.1 g/cm3 . The boiling point is 579.9±60.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Structure-Activity Relationship Studies

Research has shown efforts to synthesize and modify the structure of related compounds to enhance their biological activity. For instance, Palanki et al. (2000) investigated the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, focusing on improving oral bioavailability through modifications at various positions of the pyrimidine ring. The study found that certain substitutions could maintain or enhance activity, while critical positions for activity were identified, emphasizing the importance of the carboxamide group at the 5-position for maintaining biological activity (Palanki et al., 2000).

Biological Evaluation of Derivatives

In a different approach, Rahmouni et al. (2016) synthesized a novel series of derivatives and evaluated their biological activities, highlighting the potential of these compounds in developing new therapeutic agents. The study focused on creating pyrazolopyrimidines derivatives and assessing their anti-inflammatory and analgesic properties, showing promising results in cyclooxygenase inhibition and analgesic activity, which could guide the development of new drugs targeting inflammation and pain (Rahmouni et al., 2016).

Antimicrobial Activity

Patel et al. (2012) explored the synthesis of novel chalcone derivatives and investigated their antimicrobial properties. The study demonstrated the potential of these compounds to inhibit the growth of various bacteria, suggesting the relevance of the chemical structure in combating microbial infections and the possibility of developing new antimicrobial agents based on these findings (Patel & Patel, 2012).

Antitumor and Anticancer Activity

The unique chemical structure of related compounds has been exploited in cancer research as well. For example, Beyer et al. (2008) described the discovery of a microtubule-active compound with significant antitumor activity in vivo. The study emphasized the compound's novel mechanism of action and potential application in cancer therapy, showcasing the versatility of pyrimidine derivatives in the development of new anticancer drugs (Beyer et al., 2008).

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” and hazard statements H302, H312, H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

N-(3-chloro-4-pyrimidin-2-yloxyphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c1-12-3-5-13(6-4-12)17(23)22-14-7-8-16(15(19)11-14)24-18-20-9-2-10-21-18/h2-11H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTATIBQAWJCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.